Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINZRFZLHICLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Systematic Synthetic Methodologies for Dimethyl 3 Bromo 4 Methylphenyl Methyl Amine
Foundational Synthetic Routes from Precursors
Traditional synthesis of tertiary amines like Dimethyl[(3-bromo-4-methylphenyl)methyl]amine relies on well-established reactions that form the cornerstone of organic chemistry. These methods involve the direct formation of the carbon-nitrogen bond through alkylation, reductive amination, or nucleophilic substitution.
Direct Alkylation of Amine Precursors
Direct alkylation is a straightforward method for the synthesis of amines. This approach involves the reaction of an amine with an alkylating agent. In the context of synthesizing this compound, this would involve the reaction of dimethylamine (B145610) with a suitable 3-bromo-4-methylbenzyl derivative.
A common challenge with direct alkylation of primary or secondary amines is the potential for overalkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov However, when synthesizing a tertiary amine from a secondary amine like dimethylamine, controlling the stoichiometry can effectively yield the desired product. The reaction proceeds via a nucleophilic attack of the dimethylamine on the electrophilic benzylic carbon of the precursor.
A typical precursor for this reaction would be 3-bromo-4-methylbenzyl halide (e.g., bromide or chloride). The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
| Precursor 1 | Precursor 2 | Reagent/Solvent | Product |
| Dimethylamine | 3-Bromo-4-methylbenzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., THF, Acetonitrile) | This compound |
Reductive Amination Protocols for Benzylic Systems
Reductive amination is a versatile and widely used method for forming C-N bonds, providing a valuable alternative to direct alkylation and avoiding issues of overalkylation. nih.gov This two-step, often one-pot, process first involves the formation of an iminium ion from the reaction of an aldehyde or ketone with a secondary amine, followed by the reduction of this intermediate to the target amine. nih.gov
For the synthesis of this compound, the precursors are 3-bromo-4-methylbenzaldehyde (B184093) and dimethylamine. The aldehyde can be prepared from the corresponding benzoic acid or alcohol. chemicalbook.com The reaction between the aldehyde and dimethylamine forms a benzylic iminium ion, which is then reduced in situ.
A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired reaction conditions. Common reducing agents include:
Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. nih.gov
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another mild and selective reducing agent that is often preferred over NaBH₃CN due to its lower toxicity. nih.gov
Borohydride Exchange Resin (BER) : This solid-supported reagent offers advantages such as simpler work-up procedures and is considered a less toxic alternative to cyanoborohydride. rsc.org
The general protocol involves stirring the aldehyde and dimethylamine together in a suitable solvent, followed by the addition of the reducing agent.
| Aldehyde Precursor | Amine Precursor | Typical Reducing Agents | Product |
| 3-Bromo-4-methylbenzaldehyde | Dimethylamine | NaBH₃CN, NaBH(OAc)₃, BER | This compound |
Nucleophilic Substitution Reactions on Halogenated Benzylic Scaffolds
This synthetic route is mechanistically similar to direct alkylation and represents one of the most common methods for preparing benzylic amines. The synthesis of the target compound is achieved through the reaction of a 3-bromo-4-methylbenzyl halide with dimethylamine.
The reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic benzylic carbon atom and displacing the halide leaving group (e.g., Br⁻ or Cl⁻). Benzylic halides are particularly good substrates for Sₙ2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.
To drive the reaction to completion, an excess of dimethylamine or the addition of a non-nucleophilic base is often used to scavenge the acid generated during the reaction. The synthesis of a structurally similar compound, (4-Bromobenzyl)dimethylamine, is well-documented via the nucleophilic substitution of 4-bromobenzyl chloride or bromide with dimethylamine, highlighting the feasibility of this approach.
| Benzylic Halide | Nucleophile | Conditions | Product |
| 3-Bromo-4-methylbenzyl bromide | Dimethylamine | Solvent (e.g., Ethanol, THF), optional base | This compound |
Catalysis-Driven Advanced Synthetic Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. These advanced approaches offer alternatives to traditional methods, often proceeding under milder conditions.
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example, primarily used for coupling amines with aryl halides to form C(aryl)-N bonds. rsc.orgacs.orgnih.gov While the classic Buchwald-Hartwig reaction is defined by the coupling of an amine with an aryl or vinyl halide, related palladium-catalyzed systems can also facilitate the N-alkylation of amines with benzylic halides. nih.govrsc.org
In such a reaction, a palladium(0) complex, supported by specialized phosphine (B1218219) ligands, would be the active catalyst. The proposed cycle would differ from the standard Buchwald-Hartwig mechanism for aryl halides but would still involve the palladium catalyst facilitating the coupling between the amine and the benzylic halide. These reactions can be more robust and tolerant of various functional groups compared to uncatalyzed nucleophilic substitutions. Copper-catalyzed systems have also been developed for the N-alkylation of amines with alkyl halides, offering a more economical alternative.
| Substrate | Amine | Catalyst System | Product |
| 3-Bromo-4-methylbenzyl chloride/bromide | Dimethylamine | Pd(0) precatalyst + Phosphine Ligand (e.g., RuPhos) or Cu(I) salt | This compound |
Organocatalytic and Metal-Free Methodologies
In an effort to develop more sustainable and cost-effective synthetic routes, there is growing interest in organocatalytic and metal-free methodologies. These approaches avoid the use of potentially toxic and expensive transition metals.
For the synthesis of benzylic amines, metal-free strategies can include direct C-H amination or modifications of traditional reactions that are promoted by non-metal catalysts. For instance, the amination of benzylic C(sp³)–H bonds can be achieved using radical-based, metal-free systems, often employing an oxidant like tert-butyl hydroperoxide (TBHP) and a catalyst such as tetra-n-butylammonium iodide (TBAI) to generate radical intermediates. rsc.org While this approach would start from 3-bromo-p-xylene rather than a pre-functionalized benzyl (B1604629) halide, it represents a modern, atom-economical strategy.
Furthermore, traditional reactions like N-alkylation can be performed under metal-free conditions, sometimes promoted by green solvents or microwave irradiation to enhance reaction rates. rsc.org For example, the direct N-alkylation of amines with alkyl halides has been shown to proceed efficiently in aqueous media under microwave irradiation without any transition metal catalyst. rsc.org These methods align with the principles of green chemistry by minimizing waste and avoiding heavy metals.
| Starting Material | Amine | Reagents/Conditions | Method Type |
| 3-Bromo-p-xylene | Dimethylamine | TBAI/TBHP | Metal-Free C-H Amination rsc.org |
| 3-Bromo-4-methylbenzyl halide | Dimethylamine | Aqueous media, Microwave Irradiation | Metal-Free N-Alkylation rsc.org |
Principles of Sustainable Synthesis in the Context of the Compound
The development of synthetic methodologies for this compound is increasingly guided by the principles of sustainable and green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this specific compound, a key focus is on developing greener routes from its precursors, such as (3-Bromo-4-methylphenyl)methanol or 3-bromo-4-methylbenzyl halide.
Development of Green Chemical Routes (e.g., Aqueous or Solvent-Free Conditions)
Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with more environmentally benign alternatives, such as water, or to eliminate the need for a solvent altogether.
Aqueous Conditions:
The synthesis of amines in aqueous media presents a significant step towards a more sustainable process. For the final step in the synthesis of this compound, which involves the N,N-dimethylation of a precursor, conducting the reaction in water would offer substantial environmental benefits. A proposed aqueous route could involve the reaction of 3-bromo-4-methylbenzyl halide with an aqueous solution of dimethylamine. This approach would eliminate the need for organic solvents, simplifying the workup process and reducing waste. The use of a microchannel reactor with an aqueous solution of dimethylamine has been shown to be an effective and green method for the synthesis of N,N-dimethylbenzylamine, suggesting its potential applicability here. patsnap.com Furthermore, water-soluble catalysts can facilitate reactions in aqueous phases and can often be recycled, further enhancing the sustainability of the process. organic-chemistry.org
Solvent-Free Conditions:
An even more ambitious green approach is the development of solvent-free reaction conditions. These reactions, often facilitated by microwave irradiation or ultrasound, can lead to significantly reduced reaction times, increased yields, and the complete elimination of solvent waste. rsc.org A potential solvent-free synthesis of this compound could involve the direct reaction of (3-Bromo-4-methylphenyl)methanol with dimethylamine in the presence of a solid catalyst under solventless conditions. organic-chemistry.org Ultrasound-assisted solventless synthesis has been successfully employed for the N-alkylation of amines from benzyl halides, providing a promising avenue for the sustainable production of the target compound. rsc.org
| Synthetic Approach | Potential Green Solvent/Condition | Key Advantages | Relevant Precursor |
| N,N-dimethylation | Water | Reduced toxicity, simplified workup, lower environmental impact. | 3-Bromo-4-methylbenzyl halide |
| Catalytic Amination | Solvent-Free (Ultrasound/Microwave) | Elimination of solvent waste, faster reaction rates, high efficiency. | (3-Bromo-4-methylphenyl)methanol |
Atom-Economical and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.
Reductive Amination:
A highly atom-economical route to this compound is through the reductive amination of 3-bromo-4-methylbenzaldehyde with dimethylamine. This one-pot reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ to the final amine. fiveable.me This method is highly efficient as, ideally, all the atoms from the aldehyde and the amine are incorporated into the final product, with water being the only byproduct. wikipedia.org The use of catalytic hydrogenation for the reduction step further enhances the green credentials of this pathway by avoiding the use of stoichiometric reducing agents that generate significant waste. fiveable.me
Catalytic N-Alkylation:
Another strategy to improve atom economy is the use of catalytic N-alkylation methods. Instead of traditional alkylating agents like methyl halides, which generate stoichiometric amounts of salt waste, greener alternatives can be employed. For instance, the direct N-alkylation of a primary or secondary amine precursor with methanol (B129727) or dimethyl carbonate (DMC) in the presence of a suitable catalyst offers a more sustainable route. nih.gov DMC, in particular, is considered a green reagent as it is non-toxic and biodegradable. nih.gov The "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde to react with an amine followed by the reduction of the resulting imine, is a highly atom-economical process that generates only water as a byproduct. organic-chemistry.org
Waste Minimization in Practice:
| Strategy | Key Reaction Type | Atom Economy | Byproducts |
| Reductive Amination | One-pot reaction of an aldehyde and an amine | High | Water |
| Catalytic N-Alkylation | "Borrowing Hydrogen" with an alcohol | Very High | Water |
| Green Methylation | Using Dimethyl Carbonate (DMC) | High | Methanol, Carbon Dioxide |
Elucidation of Chemical Reactivity and Transformation Pathways of Dimethyl 3 Bromo 4 Methylphenyl Methyl Amine
Reactions Involving the Aromatic Bromine Moiety
The bromine atom attached to the aromatic ring is a key site for transformations that allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Electrophilic Aromatic Substitution
While the primary application of Dimethyl[(3-bromo-4-methylphenyl)methyl]amine in synthesis often involves reactions at the bromine and amine functionalities, the aromatic ring itself can theoretically undergo electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents: the bromine atom, the methyl group, and the dimethylaminomethyl group.
The methyl group is an activating, ortho-, para- directing group due to hyperconjugation and weak inductive effects. msu.edu The bromine atom is a deactivating, ortho-, para- directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. msu.edu The dimethylaminomethyl group is generally considered to be a deactivating, meta- directing group under the acidic conditions often required for electrophilic aromatic substitution, as the amine would be protonated, forming an electron-withdrawing ammonium (B1175870) species.
Considering the positions of the current substituents, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects of the substituents are as follows:
Methyl group (at C4): Directs ortho to C3 (already substituted) and C5.
Bromo group (at C3): Directs ortho to C2 and C4 (already substituted), and para to C6.
Dimethylaminomethyl group (at C1): If protonated, would direct meta to C3 (already substituted) and C5.
Based on a qualitative assessment, the positions most susceptible to electrophilic attack would be C2, C5, and C6. The precise regioselectivity would be dependent on the specific electrophile and reaction conditions employed. However, due to the presence of multiple substituents and the potential for complex product mixtures, electrophilic aromatic substitution is not the most common synthetic strategy for further functionalizing this molecule.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org In the case of this compound, treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), would be expected to result in the exchange of the bromine atom for a lithium atom.
This reaction is typically very fast and is often carried out at low temperatures to prevent side reactions. harvard.edu The resulting aryllithium species is a potent nucleophile and can be used in a variety of subsequent reactions, such as quenching with an electrophile to introduce a new substituent at the C3 position.
A potential complication in this reaction is the presence of acidic benzylic protons on the carbon adjacent to the aromatic ring and the tertiary amine. While the aromatic bromine-lithium exchange is generally faster than the deprotonation of benzylic protons by alkyllithiums, the reaction conditions would need to be carefully controlled to avoid competitive deprotonation. harvard.edu The presence of the tertiary amine could also potentially coordinate to the organolithium reagent, which may influence the rate and outcome of the reaction. nih.gov
Table 1: Potential Products of Metal-Halogen Exchange and Subsequent Quenching
| Reagent Sequence | Electrophile (E+) | Potential Product |
| 1. n-BuLi, THF, -78 °C 2. E+ | CO₂ | 3-(Dimethylaminomethyl)-2-methylbenzoic acid |
| 1. n-BuLi, THF, -78 °C 2. E+ | DMF | 3-(Dimethylaminomethyl)-2-methylbenzaldehyde |
| 1. n-BuLi, THF, -78 °C 2. E+ | (CH₃)₃SiCl | Trimethyl[3-(dimethylaminomethyl)-2-methylphenyl]silane |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Reaction
The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov this compound can be coupled with various aryl- or vinylboronic acids to form biaryl or styrenyl derivatives, respectively.
The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates being coupled. nih.gov
Table 2: Representative Suzuki Coupling Reactions
| Boronic Acid | Catalyst System | Base | Solvent | Potential Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Dimethyl[(3-phenyl-4-methylphenyl)methyl]amine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Dimethyl[(3-(4-methoxyphenyl)-4-methylphenyl)methyl]amine |
| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Dimethyl[(3-vinyl-4-methylphenyl)methyl]amine |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. beilstein-journals.org this compound can react with various alkenes, such as styrenes or acrylates, to introduce a vinyl group at the C3 position of the aromatic ring.
The mechanism generally involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. beilstein-journals.org
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkyne moiety onto the aromatic ring of this compound.
The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex that has been formed by the oxidative addition of the aryl bromide to a palladium(0) species. Reductive elimination then affords the coupled product and regenerates the palladium(0) catalyst. nih.gov Copper-free Sonogashira protocols have also been developed. nih.gov
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org While the substrate already contains an amine, this reaction could be used to couple it with a different amine, an amide, or a carbamate (B1207046) at the C3 position. This reaction is highly versatile and tolerates a wide range of functional groups. acsgcipr.orgorganic-chemistry.org
The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the palladium(0) catalyst. wikipedia.org
Reactions Involving the Tertiary Amine Functionality
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and susceptible to reactions with electrophiles.
Quaternization Reactions and Salt Formation
Tertiary amines, such as this compound, readily react with alkyl halides in a process known as quaternization to form quaternary ammonium salts. This is a type of SN2 reaction where the nitrogen atom acts as the nucleophile.
For example, reaction with an alkyl halide like methyl iodide would yield the corresponding quaternary ammonium iodide salt. The rate of this reaction is influenced by the nature of the alkyl halide, with the reactivity order being I > Br > Cl. The resulting quaternary ammonium salts are ionic compounds and often exhibit different solubility properties compared to the parent amine.
These salts can have applications as phase-transfer catalysts, biocides, or as intermediates in further synthetic transformations. The reaction is typically carried out in a polar solvent.
Table 3: Examples of Quaternization Reactions
| Alkylating Agent | Solvent | Potential Product |
| Methyl iodide (CH₃I) | Acetonitrile (B52724) | (3-Bromo-4-methylbenzyl)trimethylammonium iodide |
| Ethyl bromide (CH₃CH₂Br) | Ethanol | (3-Bromo-4-methylbenzyl)ethyldimethylammonium bromide |
| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | Acetone | Benzyl(3-bromo-4-methylbenzyl)dimethylammonium chloride |
Oxidation Reactions of Tertiary Amines
Tertiary amines can be oxidized to form N-oxides. This is typically achieved by treating the amine with an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen atom of the oxidizing agent. The resulting N-oxide is a polar molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen. N-oxides are useful intermediates in organic synthesis and can undergo various transformations, such as the Polonovski reaction or libretexts.orgwikipedia.org-sigmatropic rearrangements.
Given the presence of benzylic protons, under certain oxidative conditions, reactions at the benzylic position could also occur. However, oxidation at the nitrogen to form the N-oxide is a common and predictable reaction pathway for tertiary amines.
N-Demethylation and Related Cleavage Processes
The removal of one or both methyl groups from the tertiary amine function in this compound is a significant transformation, yielding the corresponding secondary or primary amines. These products can serve as intermediates for further functionalization. Several methods can be employed for this N-demethylation process.
One of the classic methods for the N-demethylation of tertiary amines is the von Braun reaction . wikipedia.orgwikipedia.org This reaction involves treating the tertiary amine with cyanogen (B1215507) bromide (CNBr). The initial step is the formation of a quaternary ammonium salt, which then undergoes nucleophilic substitution by the bromide ion. In the case of this compound, this would lead to the cleavage of a methyl group, yielding methyl bromide and the corresponding N-cyanamide. Subsequent hydrolysis of the cyanamide (B42294) intermediate would furnish the N-demethylated secondary amine, (3-Bromo-4-methylphenyl)methyl(methyl)amine. The general mechanism involves two successive nucleophilic substitutions. wikipedia.org
Modern variations of the von Braun reaction and other N-demethylation procedures often utilize alternative reagents to the toxic cyanogen bromide, such as various chloroformate esters. nih.gov Oxidative methods have also been developed for N-demethylation. These can be mediated by chemical reagents or enzymatic systems, often involving cytochrome P-450 isozymes which can catalyze the N-oxidation followed by demethylation. nih.gov For substituted N,N-dimethylanilines, non-heme manganese complexes have been shown to catalyze oxidative demethylation. mdpi.com Biocatalytic approaches using microorganisms like Aspergillus terreus have also demonstrated the ability to N-demethylate tertiary aromatic amines. srce.hr
A key challenge in the N-demethylation of benzylic amines is the potential for cleavage of the benzyl group. However, selective N-demethylation can be achieved under specific conditions. For instance, a photoinduced nickel-catalyzed approach has been reported for the selective N-demethylation of trialkylamines, which shows good functional group tolerance and can favor demethylation over debenzylation. wikipedia.org
Table 1: Representative N-Demethylation Reactions of Tertiary Amines
| Reagent/Catalyst | Reaction Type | Typical Products | Reference |
|---|---|---|---|
| Cyanogen Bromide (CNBr) | von Braun Reaction | N-Cyanamide, Alkyl Bromide | wikipedia.orgwikipedia.org |
| Chloroformates (e.g., CICOOEt) | Acylation/Hydrolysis | Carbamate, Secondary Amine | nih.gov |
| RuCl₃ / H₂O₂ | Oxidative | Secondary Amine | nih.gov |
| Photoinduced Ni-catalysis | Catalytic HAT | Secondary Amine | wikipedia.org |
| Aspergillus terreus | Biocatalytic | Secondary Amine | srce.hr |
Transformations of the Benzylic Methylene (B1212753) Group
The benzylic C-H bonds in this compound are activated towards a variety of chemical transformations, including functionalization, oxidation, and metalation.
The benzylic position is susceptible to oxidation by strong oxidizing agents. For instance, treatment of alkylbenzenes with hot potassium permanganate (B83412) (KMnO₄) typically leads to the oxidation of the benzylic carbon to a carboxylic acid, provided a benzylic hydrogen is present. youtube.commasterorganicchemistry.com In the case of this compound, this would result in the formation of 3-bromo-4-methylbenzoic acid, with cleavage of the aminomethyl group. Milder oxidizing agents can be used to achieve partial oxidation to the corresponding aldehyde or ketone.
Recent advances in C-H functionalization have provided more selective methods for the modification of benzylic positions. Metallaphotoredox catalysis, for example, has enabled the direct arylation of benzylic C-H bonds in toluene derivatives. rsc.org This approach involves the generation of a benzylic radical which then participates in a cross-coupling reaction. Similar strategies could potentially be applied to this compound for the introduction of various substituents at the benzylic position.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The tertiary amine group, such as the dimethylaminomethyl group in the target compound, can function as a DMG. wikipedia.org
In the case of this compound, the dimethylaminomethyl group would direct lithiation to one of the ortho positions. The existing substituents on the ring, a bromine atom and a methyl group, will influence the regioselectivity of this process. The lithiation is expected to occur at the C-2 position, which is ortho to the directing group and meta to the bromine and methyl groups. The bromine atom at C-3 could potentially lead to a competing halogen-metal exchange, although directed lithiation is often faster for chloro and fluoro substituents. uwindsor.ca
Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-2 position. The outcome of the reaction can be dependent on the electrophile used. nih.gov
Table 2: Potential Electrophiles for Quenching after Directed Metalation
| Electrophile | Functional Group Introduced |
|---|---|
| D₂O | Deuterium |
| CO₂ | Carboxylic Acid |
| I₂ | Iodine |
| Aldehydes/Ketones | Hydroxyalkyl |
| Alkyl Halides | Alkyl |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |
Multi-Component Reactions and Cascade Processes Incorporating the Compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. The amine functionality of this compound or its derivatives makes it a potential component in several well-known MCRs.
For example, the Ugi reaction is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov The primary amine derived from the N-demethylation of the title compound could serve as the amine component in an Ugi reaction.
Similarly, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the tertiary amine itself is not a direct participant, derivatives of the aromatic ring, such as the corresponding aldehyde or carboxylic acid formed through benzylic oxidation, could be utilized in Passerini reactions.
Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, could also be initiated from this compound. For instance, functionalization at the benzylic position or the aromatic ring could be designed to trigger a subsequent cyclization or rearrangement, leading to the formation of more complex molecular architectures.
Strategic Derivatization and Analog Synthesis from Dimethyl 3 Bromo 4 Methylphenyl Methyl Amine
Synthesis of Structurally Modified Amine Derivatives
The tertiary benzylic amine group in Dimethyl[(3-bromo-4-methylphenyl)methyl]amine is a key site for structural modification. While tertiary amines are generally stable, their derivatization can be achieved through specific synthetic strategies, including dealkylation or by synthesizing analogs from precursor primary and secondary amines.
One notable transformation is the cleavage of the N-benzyl or N-methyl groups. The reaction of tertiary amines with reagents like aryl chlorothionoformates can lead to selective dealkylation. For instance, the reaction of N,N-dimethylbenzylamine with chlorothionoformates has been shown to result in selective debenzylation. academicjournals.org This methodology could be applied to this compound to yield the corresponding secondary amine, N-[(3-Bromo-4-methylphenyl)methyl]methylamine, which can then serve as a precursor for further N-substitution with different alkyl or functionalized groups.
A more versatile approach to a wider range of amine derivatives involves starting from the precursor, 3-bromo-4-methylbenzylamine (B1395271) (a primary amine). This compound can be synthesized from 3-bromo-4-methylaniline. mdpi.com From this primary amine, a variety of secondary and tertiary amines can be prepared through well-established methods such as reductive amination with aldehydes or ketones, or direct N-alkylation with alkyl halides. This allows for the systematic introduction of diverse substituents on the nitrogen atom, leading to a library of structurally modified amine derivatives.
| Precursor Compound | Reaction Type | Reagent(s) | Potential Product |
|---|---|---|---|
| 3-Bromo-4-methylbenzylamine | Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-N-[(3-bromo-4-methylphenyl)methyl]amine |
| 3-Bromo-4-methylbenzylamine | N-Alkylation | Ethyl iodide, K₂CO₃ | N-Ethyl-N-[(3-bromo-4-methylphenyl)methyl]amine |
| 3-Bromo-4-methylbenzylamine | N-Arylation | Fluorobenzene (via SNAr) | N-(4-Fluorophenyl)-N-[(3-bromo-4-methylphenyl)methyl]amine |
| This compound | Debenzylation | Aryl chlorothionoformate | N-[(3-Bromo-4-methylphenyl)methyl]methylamine |
Exploitation of the Bromine Atom for Further Functionalization
The bromine atom at the C3 position of the phenyl ring is a versatile functional handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.orgharvard.edumasterorganicchemistry.com This method is exceptionally powerful for synthesizing biaryl compounds. By reacting this compound with various aryl or heteroaryl boronic acids, a diverse library of analogs with extended aromatic systems can be generated. mdpi.comnih.govresearchgate.net The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system. mdpi.com
Heck Coupling: The Heck reaction provides a means to form C-C bonds by coupling the aryl bromide with an alkene, catalyzed by a palladium complex. masterorganicchemistry.commdpi.comorganic-chemistry.org This reaction is ideal for synthesizing substituted styrenes and other vinyl-aromatic compounds. For instance, reacting the title compound with acrylates or styrene (B11656) derivatives would yield products with unsaturated side chains, which can be further modified. rsc.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This is a powerful method for replacing the bromine atom with various nitrogen-containing functional groups, including anilines, alkylamines, or heterocycles. nih.govresearchgate.netrsc.org This transformation leads to the synthesis of complex diamine structures.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Biaryl or Styrenyl Derivatives |
| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, NaOAc | Substituted Alkenes |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/XPhos, RuPhos | NaOtBu, K₃PO₄ | Aryl Amines |
Development of Ring-Substituted Analogs and Their Synthetic Pathways
The synthesis of analogs with additional or alternative substituents on the aromatic ring requires a retrosynthetic approach, often starting from appropriately substituted precursors rather than direct substitution on the final molecule. The synthetic pathways for these analogs typically involve the strategic introduction of functional groups onto a simpler toluene (B28343) or aniline (B41778) core before the elaboration of the aminomethyl side chain.
A common starting material for such syntheses is 3-bromo-4-methylaniline. This precursor can be subjected to various electrophilic aromatic substitution reactions. For example, nitration or halogenation would introduce new substituents onto the ring, with their positions dictated by the directing effects of the existing amino, bromo, and methyl groups. Following ring functionalization, the amino group can be converted to other functionalities via diazotization, or the molecule can be carried forward to install the aminomethyl side chain.
An alternative strategy involves starting with a substituted toluene. For instance, beginning with 2-chloro-4-methyltoluene, a sequence of bromination, benzylic halogenation, and subsequent amination with dimethylamine (B145610) would yield an analog with a chlorine atom at the C5 position. This modular approach allows for the synthesis of a wide range of ring-substituted analogs, enabling systematic studies of structure-activity relationships in various applications. nih.govucsf.edu
| Starting Material | Key Reaction Steps | Potential Analog Product |
|---|---|---|
| 3-Bromo-4-methylaniline | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction of amine to H 3. Benzylic Bromination 4. Amination | Dimethyl[(3-bromo-4-methyl-5-nitrophenyl)methyl]amine |
| 2-Fluoro-4-methyltoluene | 1. Bromination (NBS) 2. Benzylic Bromination (NBS) 3. Amination (Dimethylamine) | Dimethyl[(3-bromo-5-fluoro-4-methylphenyl)methyl]amine |
| 4-Methylbenzoic acid | 1. Bromination 2. Reduction to alcohol 3. Conversion to benzyl (B1604629) bromide 4. Amination | This compound |
Regioselective and Stereoselective Derivatization Methodologies
Regioselectivity: Further derivatization of the aromatic ring of this compound is governed by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The benzylic amine group has a minimal electronic effect on the ring. In electrophilic aromatic substitution, incoming electrophiles would be directed primarily to the positions ortho to the methyl group (C5) and ortho to the bromine (C2). The steric hindrance from the adjacent groups would influence the ratio of products formed at these positions. Cross-coupling reactions, as discussed in section 4.2, are inherently regioselective, occurring only at the site of the bromine atom.
Stereoselectivity: The parent compound, this compound, is achiral. Therefore, stereoselectivity becomes a consideration only upon the introduction of a chiral center during derivatization. Methodologies for the stereoselective synthesis of benzylic amines are well-developed and could be applied to the synthesis of chiral analogs. organic-chemistry.orgresearchgate.netnih.gov
For example, a chiral center could be introduced by:
Asymmetric Synthesis of Precursors: Synthesizing a chiral primary or secondary amine precursor using methods like asymmetric hydroamination of styrenes or stereoselective reduction of imines. nih.gov
Derivatization with Chiral Auxiliaries: Reacting a precursor like 3-bromo-4-methylbenzylamine with a chiral auxiliary, followed by diastereoselective reactions.
Stereoselective Cross-Coupling: While less common for this specific transformation, certain advanced catalytic systems can achieve stereoselective coupling reactions if the coupling partner is prochiral.
The development of stereochemically pure derivatives is often crucial in medicinal chemistry, where different enantiomers can exhibit vastly different biological activities. nih.gov
Advanced Applications of Dimethyl 3 Bromo 4 Methylphenyl Methyl Amine in Organic and Materials Synthesis
Role as a Key Building Block in Complex Chemical Architecture
Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine serves as a crucial building block in the assembly of complex molecular frameworks due to the presence of multiple reactive sites. The bromo-substituted phenyl ring is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.
The primary utility of the bromo substituent lies in its capacity to participate in transition-metal-catalyzed cross-coupling reactions. For instance, reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide array of functional groups at the 3-position of the benzene (B151609) ring. This versatility enables the construction of intricate molecular scaffolds from a common starting material. The dimethylaminomethyl group can also act as a directing group in certain C-H activation reactions, further enhancing the synthetic utility of this compound.
The synthesis of this compound can be achieved through the reductive amination of 3-bromo-4-methylbenzaldehyde (B184093). This common and efficient method involves the reaction of the aldehyde with dimethylamine (B145610) in the presence of a reducing agent to form the corresponding tertiary amine.
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivatives |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Diaryl- or alkyl-aryl amine derivatives |
| Reductive Amination (Synthesis) | 3-Bromo-4-methylbenzaldehyde, Dimethylamine, Reducing agent | This compound |
This table illustrates potential synthetic transformations of this compound.
Utilization as a Precursor for Heterocyclic Compound Synthesis
The structural features of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of the bromine atom allows for the introduction of nitrogen, oxygen, or sulfur-containing moieties through nucleophilic substitution or metal-catalyzed reactions, which can then undergo intramolecular cyclization to form heterocyclic rings.
For example, the bromo group can be displaced by a nucleophile, such as an amino or hydroxyl group, which can then react with the benzylic position or an adjacent functional group to form a fused heterocyclic system. Furthermore, palladium-catalyzed reactions can be employed to construct heterocyclic rings directly. For instance, a Buchwald-Hartwig amination followed by an intramolecular cyclization can lead to the formation of nitrogen-containing heterocycles.
The synthesis of isoquinoline (B145761) derivatives, a common scaffold in medicinal chemistry, can be envisioned starting from precursors derived from this compound. The strategic functionalization of the aromatic ring, enabled by the bromo group, allows for the assembly of the necessary components for cyclization.
Application in Ligand Design for Catalytic Systems
The design of ligands is crucial for the development of efficient and selective catalysts. This compound can serve as a scaffold for the synthesis of novel ligands for transition-metal catalysis. The dimethylamino group can act as a coordinating site for metal centers. Furthermore, the bromo substituent provides a handle for further functionalization, allowing for the introduction of other coordinating groups, such as phosphines or other nitrogen-based ligands.
For instance, the bromo group can be converted to a phosphine (B1218219) group via reaction with a phosphinating agent, leading to the formation of a bidentate P,N-ligand. Such ligands are of great interest in asymmetric catalysis. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring, which can be achieved through reactions at the bromo position. The development of pyridone-based ligands has also shown promise in palladium-catalyzed C-H functionalization reactions. acs.org
| Ligand Type | Coordinating Atoms | Potential Catalytic Application |
| P,N-Ligand | Phosphorus, Nitrogen | Asymmetric Hydrogenation, Cross-Coupling Reactions |
| N,N'-Ligand | Nitrogen, Nitrogen | Oxidation Reactions, Polymerization |
| N,O-Ligand | Nitrogen, Oxygen | Lewis Acid Catalysis |
This table outlines potential ligand types derivable from this compound and their applications.
Intermediate in Polymer and Advanced Material Precursor Development
Functionalized benzylamines are valuable intermediates in the synthesis of polymers and advanced materials. This compound can be utilized as a monomer or a precursor to a monomer in polymerization reactions. The presence of the bromo group allows for the introduction of polymerizable functionalities, such as vinyl or acrylic groups, via cross-coupling reactions.
Furthermore, the tertiary amine functionality can act as a catalyst or an accelerator in the curing of epoxy resins and the formation of polyurethanes. The incorporation of the bromo- and methyl-substituted phenyl group into a polymer backbone can impart specific properties to the resulting material, such as altered thermal stability, flame retardancy, or refractive index. Amine-functional polymers are also used in a variety of applications including coatings, adhesives, and drug delivery systems. polysciences.com The synthesis of poly(vinyl benzyl (B1604629) amine) and its derivatives highlights the utility of benzylamines in creating functional polymers. researchgate.net
The development of amine-functionalized polymers through anionic polymerization using imine chemistry is another area where derivatives of this compound could be relevant. sciengine.com
Computational and Theoretical Investigations of Dimethyl 3 Bromo 4 Methylphenyl Methyl Amine
Quantum Chemical Studies on Molecular Geometry and Conformational Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of a molecule. These studies optimize the molecular geometry to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral (torsion) angles.
For a flexible molecule like Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine, which has rotatable bonds connecting the phenyl ring, the methylene (B1212753) bridge, and the dimethylamino group, conformational analysis is crucial. This involves mapping the potential energy surface by systematically rotating key bonds to identify different conformers (stable isomers) and the energy barriers that separate them. Studies on related benzylamines have shown that the orientation of the amino group relative to the phenyl ring is a key determinant of conformational stability. colostate.edu For instance, the torsion angle between the ring and the C-N bond is a critical parameter. colostate.edu In substituted N,N-dimethylbenzylamines, specific torsion angles define the equilibrium conformations. colostate.edu
While specific calculations for this compound are not available, data from a related bromo-substituted aromatic compound, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, illustrates the type of geometric parameters obtained from such studies. nih.gov DFT calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net Slight discrepancies between gas-phase calculations and solid-state experimental data are expected but generally show good agreement. researchgate.net
| Parameter | Description | Illustrative Value (from a related compound) |
| Bond Length | The distance between the nuclei of two bonded atoms. | C-Br: ~1.90 Å |
| Bond Angle | The angle formed by three connected atoms. | C-C-Br: ~119.6° |
| Dihedral Angle | The angle between two intersecting planes. | Defines the rotation around the C-C single bond. |
| Torsion Angle | A specific type of dihedral angle defining the rotation around the benzyl (B1604629) C-N bond. | Near 90° for some benzylamine (B48309) conformers. colostate.edu |
Note: The values presented are for illustrative purposes based on structurally similar compounds analyzed by quantum chemical methods.
Electronic Structure Characterization and Reactivity Prediction (e.g., Frontier Molecular Orbitals, Electrophilicity)
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict how a molecule will interact with other reagents. youtube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy corresponds to a better electron donor.
LUMO: The innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy corresponds to a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A small gap suggests the molecule is more reactive and less stable. semanticscholar.org
Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of reactivity. The electrophilicity index (ω) , proposed by Parr, quantifies the energy stabilization when a molecule acquires additional electronic charge from its environment, indicating its tendency to act as an electrophile. researchgate.netiucr.org A higher electrophilicity index signifies a better electrophile. semanticscholar.org
Computational studies on bromo-substituted aromatic compounds provide examples of these calculated parameters. For instance, the analysis of 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione yielded specific values for its electronic properties. iucr.org
| Parameter | Symbol | Description | Illustrative Value (eV) iucr.org |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.8915 |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.9353 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.9562 |
| Chemical Hardness | η | Resistance to change in electron distribution. | 1.9781 |
| Electrophilicity Index | ω | Propensity to accept electrons. | 3.8711 |
Note: The values are from a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and serve as an example of data obtained through these methods. iucr.org
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathway of a chemical reaction. By mapping the potential energy surface, these studies can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these points. The energy of the transition state determines the activation energy of the reaction, which is critical for understanding reaction rates.
For this compound, mechanistic studies could explore reactions such as nucleophilic additions or substitutions involving the amine group, or electrophilic aromatic substitution on the phenyl ring. For example, kinetic studies on the addition of benzylamines to various substrates have been complemented by computational models to propose specific transition state structures, such as four-membered cyclic arrangements. nih.govnih.gov Computational studies on electrophilic aromatic bromination have also challenged classic textbook mechanisms, suggesting more complex addition–elimination pathways. chemistryworld.com
These investigations can clarify whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. nih.gov For instance, in reactions involving fluorinated benzylamines, computational studies have helped to understand the regioselectivity and the role of different palladium species in C-H bond activation mechanisms. acs.org
Theoretical Prediction of Spectroscopic Signatures for Mechanistic Analysis
Computational methods can accurately predict various spectroscopic properties, which serve as a crucial link between theoretical models and experimental reality. By calculating these signatures for proposed intermediates or transition states, chemists can search for evidence of their existence in laboratory experiments.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). modgraph.co.uklongdom.org Theoretical predictions can help assign complex experimental spectra and provide structural confirmation. modgraph.co.uknih.gov For instance, ¹³C chemical shifts in aromatic amines are sensitive to the electronic and steric properties of substituents. mdpi.com
Vibrational Spectroscopy (FT-IR & Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one helps confirm the molecule's structure and can be used to identify specific functional groups and bonding arrangements. nih.govcore.ac.uk
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its absorption of ultraviolet or visible light. researchgate.net This provides information about the molecule's electronic structure and can be used to understand properties like color and photostability. nih.gov
Solvation Effects on Molecular Reactivity: Computational Perspectives
Reactions are typically carried out in a solvent, which can significantly influence molecular structure and reactivity. Computational models can account for these environmental effects, providing a more realistic picture than gas-phase calculations alone.
The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.orgq-chem.com This method is effective for modeling the influence of solvent polarity on reaction pathways and activation energies. rsc.org For example, PCM has been used to study how different solvents affect the activation energy of reactions involving chalcones, showing that polar solvents can significantly lower the energy barrier compared to nonpolar ones. nih.gov
Advanced Analytical Methodologies for Reaction Monitoring and Product Elucidation in Synthetic Chemistry
In-situ Spectroscopic Techniques for Reaction Progress Monitoring (e.g., NMR, IR)
Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient species. In-situ spectroscopic techniques are particularly powerful for this purpose as they allow for the analysis of the reaction mixture without the need for sampling. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is a powerful tool for tracking the conversion of reactants to products. nih.gov For the synthesis of Dimethyl[(3-bromo-4-methylphenyl)methyl]amine, which could, for instance, be formed via the reductive amination of 3-bromo-4-methylbenzaldehyde (B184093) with dimethylamine (B145610), ¹H NMR spectroscopy can be used to monitor the reaction progress. By integrating a specialized NMR probe into the reaction setup, spectra can be acquired at regular intervals. acs.orgresearchgate.net
Key spectral changes that would be monitored include the disappearance of the aldehyde proton signal from 3-bromo-4-methylbenzaldehyde (typically around 9.9-10.1 ppm) and the appearance of the benzylic methylene (B1212753) protons of the product, this compound (expected around 3.5-3.7 ppm). The N-methyl protons of the product would also appear as a distinct singlet (around 2.2-2.4 ppm). The integration of these signals over time allows for the generation of concentration profiles for reactants and products, from which reaction kinetics can be derived.
Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an attenuated total reflectance (ATR) probe immersed directly into the reaction vessel, is another effective method for real-time reaction analysis. nih.govmt.com For the synthesis of this compound, the reaction could be monitored by observing changes in the infrared spectrum.
For example, in a synthesis involving the hydrogenation of a nitrile precursor, the disappearance of the characteristic nitrile (C≡N) stretching frequency (around 2220-2260 cm⁻¹) would indicate the progress of the reaction. tue.nl Concurrently, the appearance of new bands associated with the product, such as the C-N stretching vibrations of the tertiary amine, would be observed. The data collected can be used to create a reaction profile, tracking the consumption of starting materials and the formation of the product in real time. youtube.com
Table 1: Hypothetical In-situ Monitoring Data for the Synthesis of this compound
| Time (minutes) | Reactant A Concentration (%) (from ¹H NMR) | Product Concentration (%) (from ¹H NMR) | Reactant B Absorbance (from FT-IR) | Product Absorbance (from FT-IR) |
| 0 | 100 | 0 | 0.85 | 0.02 |
| 30 | 75 | 25 | 0.64 | 0.21 |
| 60 | 52 | 48 | 0.44 | 0.38 |
| 90 | 30 | 70 | 0.25 | 0.55 |
| 120 | 15 | 85 | 0.13 | 0.68 |
| 180 | <5 | >95 | <0.05 | 0.75 |
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are indispensable for assessing the purity of the synthesized this compound and for separating it from any unreacted starting materials, byproducts, or potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like aromatic amines. nih.govhelsinki.fi For purity analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a pH modifier like formic acid or triethylamine (B128534) to ensure good peak shape for the amine. helixchrom.com Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly (e.g., 254 nm). researchgate.netchromatographyonline.com The purity of the sample is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram. This method can also be used to resolve and quantify any isomeric impurities that may have formed during the synthesis.
Gas Chromatography (GC): GC, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds. thermofisher.com While primary and secondary amines can sometimes exhibit poor peak shapes in GC due to interactions with the column, tertiary amines like this compound are generally more amenable to this technique. Chemical derivatization can be employed to improve the chromatographic properties of amines for GC analysis. jfda-online.com GC-MS is particularly powerful as it provides not only retention time data for purity assessment but also mass spectral data that can be used to identify impurities. researchgate.netnih.govresearchgate.net
Table 2: Representative Chromatographic Data for Purity Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Peak Area (%) |
| HPLC-UV | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water (70:30) with 0.1% TFA | 5.8 | 99.2 |
| GC-MS | DB-5, 30 m x 0.25 mm, 0.25 µm | Helium | 12.3 | 99.5 |
Mass Spectrometry for Mechanistic Elucidation of Reaction Intermediates
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules. In the context of synthetic chemistry, it is invaluable for identifying reaction intermediates, which are often short-lived and present in low concentrations. nih.gov
By coupling a mass spectrometer to the reaction vessel, for example, through an electrospray ionization (ESI) source, it is possible to sample the reaction mixture in real-time and detect the mass-to-charge ratio (m/z) of ions present. researchgate.netrsc.org For the synthesis of this compound, this could allow for the detection of key intermediates. For instance, in a reductive amination pathway, the corresponding iminium ion could be observed. The fragmentation patterns of these intermediates, obtained through tandem mass spectrometry (MS/MS), can provide further structural information. nih.gov This data is crucial for understanding the reaction mechanism and optimizing reaction conditions to favor the desired product and minimize byproduct formation.
Table 3: Potential Reaction Intermediates and their Expected Mass-to-Charge Ratios (m/z)
| Intermediate Name | Proposed Structure | Expected m/z [M+H]⁺ |
| 3-Bromo-4-methylbenzaldehyde | C₈H₇BrO | 200.97 |
| (E)-N-((3-bromo-4-methylphenyl)methylene)-N-methylmethanaminium | C₁₀H₁₃BrN⁺ | 226.02 |
| This compound | C₁₀H₁₄BrN | 228.04 |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While this compound itself may be a liquid or low-melting solid at room temperature, it can be converted into crystalline derivatives, such as salts (e.g., hydrobromide, hydrochloride) or complexes, which are suitable for single-crystal X-ray diffraction analysis. nih.govnih.govorganic-chemistry.org This technique provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule. researchgate.netresearchgate.net
The crystal structure of a derivative would confirm the connectivity of the atoms, including the positions of the bromo and methyl substituents on the phenyl ring and the dimethylaminomethyl group. Furthermore, analysis of the crystal packing can reveal information about intermolecular interactions, such as hydrogen bonding or halogen bonding, which influence the physical properties of the compound. This definitive structural information is the gold standard for molecular characterization and is crucial for confirming the identity of a newly synthesized compound. mdpi.commdpi.com
Table 4: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₁₅Br₂N (Hydrobromide salt) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1358.9 |
| Z | 4 |
| R-factor | 0.035 |
Prospective Research Directions and Unexplored Avenues for Dimethyl 3 Bromo 4 Methylphenyl Methyl Amine
Design and Implementation of Novel Sustainable Synthetic Routes
The synthesis of N-alkylated amines is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. Future research could focus on developing sustainable synthetic pathways to Dimethyl[(3-bromo-4-methylphenyl)methyl]amine.
A promising approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgacs.org This atom-economical process involves the catalytic reaction of an amine with an alcohol, producing only water as a byproduct. A potential sustainable route could commence with the reduction of commercially available 3-bromo-4-methylbenzoic acid to (3-bromo-4-methylphenyl)methanol. This alcohol could then be directly coupled with dimethylamine (B145610) using reusable, non-noble metal catalysts, such as those based on cobalt or titanium, to afford the target compound in a clean and efficient manner. rsc.orgacs.org
Another green avenue involves biocatalysis. manchester.ac.ukresearchgate.net The use of enzymes, such as reductive aminases, could enable the direct conversion of 3-bromo-4-methylbenzaldehyde (B184093) (obtainable from the corresponding alcohol) and dimethylamine into the final product under mild, aqueous conditions. researchgate.net This approach offers high selectivity and minimizes the use of hazardous organic solvents and reagents.
A comparative analysis of potential sustainable synthetic strategies is presented below.
| Synthesis Strategy | Starting Materials | Key Advantages | Potential Catalysts |
| Borrowing Hydrogen | (3-Bromo-4-methylphenyl)methanol, Dimethylamine | High atom economy, water as the only byproduct, potential for catalyst recycling. rsc.org | Co-nanoparticles, Titanium hydroxide. rsc.orgacs.org |
| Biocatalytic Reductive Amination | 3-Bromo-4-methylbenzaldehyde, Dimethylamine | High selectivity, mild reaction conditions (aqueous, room temp.), environmentally benign. researchgate.net | Reductive aminases (RedAms). |
| Catalytic N-methylation | (3-Bromo-4-methylphenyl)methanamine, Methanol (B129727) | Utilizes a sustainable C1 source (methanol), avoids stoichiometric halide waste. | Cobalt-based catalysts. rsc.org |
These sustainable methods represent a significant improvement over classical routes, such as the reaction of 3-bromo-4-methylbenzyl bromide with dimethylamine, which generates stoichiometric salt waste.
Discovery of Unprecedented Reactivity Profiles and Transformation Pathways
The unique arrangement of functional groups in this compound presents opportunities for exploring novel reactivity. The molecule possesses three primary sites for chemical transformation: the carbon-bromine (C-Br) bond, the aromatic C-H bonds, and the benzylic C-N bond.
The C-Br bond is a versatile handle for a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This would allow for the introduction of diverse substituents at the 3-position, including aryl (Suzuki coupling), alkynyl (Sonogashira coupling), and amino (Buchwald-Hartwig amination) groups. nih.govresearchgate.net Such transformations would generate a library of complex derivatives from a single precursor.
Furthermore, the N,N-dimethylaminomethyl group is a well-established ortho-directing group for metalation reactions, typically with organolithium reagents. wikipedia.org This would selectively activate the C-H bond at the 2-position (ortho to the benzylamine (B48309) moiety), enabling the introduction of a second substituent. The interplay between ortho-metalation at C-2 and cross-coupling at C-3 could lead to novel, regioselective pathways for synthesizing highly substituted aromatic compounds that are otherwise difficult to access.
The reactivity of the benzylic position also warrants investigation. While the C-H bonds at this position are typically robust, modern catalytic methods are emerging for their direct functionalization. researchgate.net Additionally, the benzylic C-N bond could be susceptible to cleavage under specific oxidative or reductive conditions, potentially serving as a masked aldehyde or a cleavable linker in more complex molecular designs. organic-chemistry.org
Integration into Emerging Catalytic Systems for Enhanced Efficiency
Substituted benzylamines have found utility both as ligands for metal catalysts and as organocatalysts in their own right. The unique electronic and steric profile of this compound makes it an intriguing candidate for catalytic applications.
As a ligand, its ability to undergo ortho-metalation allows it to form stable cyclometalated complexes with various transition metals, including lanthanides, palladium, and rhodium. researchgate.netresearchgate.net These complexes are known to be active in a range of catalytic transformations. The presence of the bromo and methyl substituents could fine-tune the steric and electronic properties of the resulting catalyst, potentially enhancing its activity, selectivity, or stability compared to unsubstituted N,N-dimethylbenzylamine. researchgate.net The bromine atom also provides a convenient anchor point for immobilizing the catalytic complex onto a solid support, facilitating catalyst recovery and reuse.
Moreover, benzylamine derivatives can function as nucleophilic organocatalysts. organic-chemistry.org They have been shown to catalyze reactions like the synthesis of quinolines from 2-aminochalcones. organic-chemistry.org Investigating the catalytic activity of this compound in similar transformations could reveal new applications and efficiencies driven by its specific substitution pattern.
Development of Tailored Precursors for Advanced Material Science Applications
Brominated aromatic compounds are valuable monomers and precursors in materials science, particularly for the synthesis of conjugated polymers and carbon-based nanomaterials. jst.go.jpresearchgate.net The this compound scaffold could be leveraged as a functional building block for advanced materials.
Through metal-catalyzed polycondensation reactions, such as Yamamoto or Suzuki polycondensation, the C-Br bond can be used to form carbon-carbon bonds, leading to novel polymers. Polymerization of this monomer would result in a polymer backbone with regularly spaced, pendant dimethylaminomethyl groups. These basic amine functionalities could impart unique properties to the material, such as pH-responsiveness, metal ion coordination capabilities, or improved solubility in polar solvents. Such functional polymers could have applications in sensors, separation membranes, or as catalytic supports.
Additionally, brominated aromatic molecules have been used as precursors for the bottom-up synthesis of nitrogen-doped graphene nanoribbons (GNRs) within the pores of metal-organic frameworks (MOFs). jst.go.jpresearchgate.net The amine group in this compound could serve as the nitrogen source, while polymerization and subsequent carbonization could be directed by the aryl bromide. This approach could lead to GNRs with tailored electronic and catalytic properties.
Exploration of New Chemical Probe Design Principles based on its Core Structure
Chemical probes are essential tools for studying biological systems. The design of potent and selective small-molecule probes requires a scaffold that allows for systematic modification to optimize binding and pharmacokinetic properties. purdue.edursc.org The this compound core structure offers several advantages for this purpose.
The scaffold possesses distinct regions that can be independently modified: the aromatic core, the basic amine, and the aryl bromide. The 3-bromo-4-methylphenyl moiety provides a tunable hydrophobic region, while the dimethylamino group offers a site for hydrogen bonding or salt-bridge formation. The bromine atom is particularly valuable as a synthetic handle and a potential bioisostere for other groups.
Q & A
Q. What are the key considerations for synthesizing Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine in a laboratory setting?
Synthesis typically involves nucleophilic substitution of 3-bromo-4-methylbenzyl chloride with dimethylamine under basic conditions. Key factors include:
- Solvent selection : Polar solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing transition states .
- Base choice : Sodium hydroxide or potassium carbonate facilitates deprotonation, accelerating substitution .
- Temperature control : Moderate heating (40–60°C) balances reaction rate and byproduct minimization .
- Purification : Column chromatography or recrystallization ensures high purity (>98% by GC) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and amine functionality (e.g., methyl group integration at δ 2.2–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 243.16) .
- Elemental Analysis : Validates stoichiometric ratios (C, H, N, Br) .
Advanced Research Questions
Q. How do variations in reaction conditions (e.g., solvent, base) impact the yield and selectivity of the synthesis?
Experimental optimization is critical:
| Condition | Impact | Reference |
|---|---|---|
| Solvent Polarity | Dichloromethane (DCM) vs. toluene: DCM increases polarity, enhancing nucleophilicity of dimethylamine . | |
| Base Strength | Strong bases (NaOH) accelerate substitution but may hydrolyze intermediates; weaker bases (KCO) reduce side reactions . | |
| Temperature | >60°C risks decomposition; <40°C prolongs reaction time . |
Q. What strategies resolve contradictory data regarding the compound’s biological activity across studies?
- Assay Standardization : Control variables (e.g., cell lines, solvent concentrations) to isolate activity differences .
- Structural Analog Comparison : Compare with derivatives (e.g., fluorinated or nitro-substituted analogs) to identify substituent-dependent trends .
- Purity Verification : Re-test compounds using HPLC to rule out impurities as confounding factors .
Q. How can computational methods predict the environmental fate of this compound?
- Physicochemical Properties : Calculate log P (lipophilicity) and water solubility to model bioaccumulation potential .
- Degradation Pathways : Use QSAR models to predict hydrolysis or photolysis rates under environmental conditions .
- Ecotoxicity Screening : Cross-reference with databases (e.g., PubChem) to estimate toxicity thresholds for aquatic organisms .
Data-Driven Insights
Q. Table 1: Comparative Reactivity of Structural Analogs
| Compound | Substituent | Biological Activity | Reference |
|---|---|---|---|
| This compound | Br, CH | Moderate antimicrobial activity | |
| (3-Bromo-4-nitro-phenyl)methanamine | Br, NO | Enhanced reactivity (electron-withdrawing) | |
| (3-Fluoro-4-methylphenyl)methanamine | F, CH | Improved receptor binding affinity |
Q. Methodological Recommendations
- Synthetic Optimization : Use continuous flow reactors for scalable production, as described in industrial protocols .
- Environmental Risk Assessment : Follow Project INCHEMBIOL’s framework for long-term ecological impact studies .
- Data Reproducibility : Adopt APA standards for documenting experimental parameters and statistical analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
